molecular formula C44H84NO7P B1238628 PC(o-18:1(9Z)/18:2(9Z,12Z)) CAS No. 88542-97-6

PC(o-18:1(9Z)/18:2(9Z,12Z))

Cat. No. B1238628
CAS RN: 88542-97-6
M. Wt: 770.1 g/mol
InChI Key: MFZLAZYUXHHSIA-HVODBARTSA-N
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Description

PC(O-18:1(9Z)/18:2(9Z, 12Z)), also known as gpcho(18:1/18:2) or gpcho(36:3), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
PC(o-18:1(9Z)/18:2(9Z,12Z)) is a glycerophosphocholine.

Scientific Research Applications

Quantitative Determination in Lipoproteins

The phosphatidylcholine (PC) derivatives, specifically PC 16:0/18:2-OOH and PC 18:0/18:2-OOH, were quantitatively determined during the copper oxidation of LDL and HDL using liquid chromatography/mass spectrometry (LC/MS). This method provided insights into the concentration levels of these phosphatidylcholine hydroperoxides in oxidized LDL (oxLDL) and oxidized HDL (oxHDL) during different phases of oxidation, showcasing a useful analytical technique for biological sample analysis (Hui et al., 2012).

Signal Processing and Data Analysis

PC Clusters for Signal Processing

A study explored the use of a cluster of personal computers (PCs) for signal processing applications, demonstrating the potential of this approach for applications with significant parallelism in computation. This research provided valuable insights into the performance of small cluster configurations and identified the standard PCI I/O bus as a significant bottleneck, suggesting that future PCs with faster I/O buses could serve as low-cost platforms for various signal processing applications (Chapin, Chiu, & Hu, 2000).

I/O Characteristics of Scientific Applications

An analysis of the production workload at the San Diego Supercomputer Center revealed that a significant proportion of I/O intensive, long-running, frequently executed scientific applications have predictable I/O requirements. This study highlights the importance of considering I/O considerations in high-performance computers for scientific applications (Pasquale & Polyzos, 1993).

Noise-Adjusted Principle Component Analysis for Hyperspectral Imagery

A study used Noise-Adjusted Principal Component Analysis (NAPCA) to visualize hyperspectral images, demonstrating an effective approach for connecting scientific practice to high school science classrooms through computational modeling exercises. This technique, applied to images from Hyperion, the first spaceborne hyperspectral sensor onboard NASA’s EO-1 satellite, illustrated the potential for detailed spectral characterization of surface targets (Cai et al., 2005).

properties

CAS RN

88542-97-6

Product Name

PC(o-18:1(9Z)/18:2(9Z,12Z))

Molecular Formula

C44H84NO7P

Molecular Weight

770.1 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,20-23,43H,6-14,16,18-19,24-42H2,1-5H3/b17-15-,22-20-,23-21-/t43-/m1/s1

InChI Key

MFZLAZYUXHHSIA-HVODBARTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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